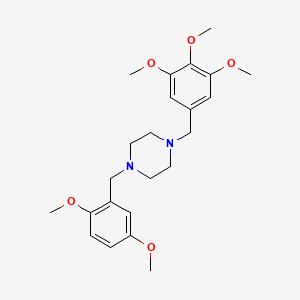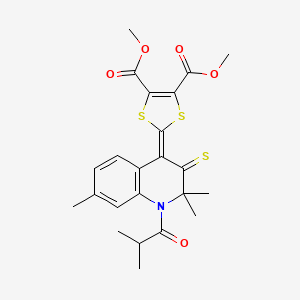
1-(2,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been extensively studied for its potential applications in scientific research.
科学的研究の応用
TFMPP has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. TFMPP has been used as a tool to study the effects of serotonin receptor agonists on the central nervous system. TFMPP has also been used to investigate the role of serotonin receptors in the regulation of mood and behavior.
作用機序
TFMPP acts as a partial agonist of the serotonin receptor 5-HT1B and 5-HT2C. TFMPP binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and norepinephrine. The activation of these receptors also leads to the inhibition of the release of serotonin, which is a neurotransmitter that plays a crucial role in the regulation of mood and behavior.
Biochemical and Physiological Effects
TFMPP has been shown to have various biochemical and physiological effects. TFMPP has been found to increase the release of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and behavior. TFMPP has also been shown to decrease the release of serotonin, which is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep.
実験室実験の利点と制限
TFMPP has several advantages for lab experiments. TFMPP is a selective agonist of the serotonin receptor 5-HT1B and 5-HT2C, which allows for the specific activation of these receptors. TFMPP is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research.
However, TFMPP also has some limitations for lab experiments. TFMPP has been shown to have low potency and efficacy compared to other serotonin receptor agonists. TFMPP has also been shown to have a short half-life, which makes it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of TFMPP. One area of research is the investigation of the role of TFMPP in the regulation of mood and behavior. Another area of research is the development of more potent and selective serotonin receptor agonists that can be used as tools for scientific research.
Conclusion
In conclusion, TFMPP is a synthetic compound that has been extensively studied for its potential applications in scientific research. TFMPP acts as a partial agonist of the serotonin receptor 5-HT1B and 5-HT2C, and has various biochemical and physiological effects. TFMPP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of TFMPP, including the investigation of its role in the regulation of mood and behavior, and the development of more potent and selective serotonin receptor agonists.
合成法
TFMPP can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzyl chloride with piperazine, followed by the reaction of the resulting compound with 3,4,5-trimethoxybenzyl chloride. The final product is obtained through purification and crystallization processes.
特性
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-26-19-6-7-20(27-2)18(14-19)16-25-10-8-24(9-11-25)15-17-12-21(28-3)23(30-5)22(13-17)29-4/h6-7,12-14H,8-11,15-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHVYLZWLPTWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5052967.png)
![5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5052975.png)
![methyl 2-methyl-3-[(4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5052979.png)



![4-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5053017.png)
![3-{[(3-bromo-4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5053019.png)
![4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5053023.png)

![N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide](/img/structure/B5053062.png)


![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5053072.png)